![molecular formula C17H15FN4O2 B7498504 5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide
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Overview
Description
5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide, commonly known as FIPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FIPI is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Scientific Research Applications
FIPI has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. FIPI has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta plaques in the brain.
Mechanism of Action
FIPI works by inhibiting the activity of phospholipase D (5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide), an enzyme that plays a crucial role in various cellular processes. 5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide is involved in the regulation of cell growth, proliferation, and survival, and its dysregulation has been linked to various diseases, including cancer and Alzheimer's disease. By inhibiting 5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide, FIPI disrupts the signaling pathways that are involved in these diseases, leading to their suppression.
Biochemical and Physiological Effects
FIPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. FIPI has also been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, FIPI has been shown to reduce inflammation and oxidative stress, which are involved in various diseases, including cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FIPI in lab experiments is its potency and selectivity as a 5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide inhibitor. This makes it an ideal tool for studying the role of 5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide in various cellular processes and diseases. However, one of the limitations of using FIPI is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types. Additionally, the use of FIPI in vivo may be limited by its poor solubility and bioavailability.
Future Directions
There are many potential future directions for research on FIPI. One area of research is the development of more potent and selective 5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide inhibitors, which could be used for the treatment of various diseases. Another area of research is the study of the molecular mechanisms underlying the anticancer and neuroprotective effects of FIPI, which could lead to the development of new therapeutic strategies. Additionally, the use of FIPI in combination with other drugs or therapies could be explored for its potential synergistic effects.
Synthesis Methods
The synthesis of FIPI involves the reaction of 5-fluoro-2-methoxybenzoic acid with 6-[(imidazol-1-yl) methyl] pyridin-3-amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in anhydrous dichloromethane, and the resulting product is purified by column chromatography.
properties
IUPAC Name |
5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-15-4-3-13(18)8-14(15)17(23)21-10-12-2-5-16(20-9-12)22-7-6-19-11-22/h2-9,11H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNMZHDMZGRSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)NCC2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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